2,5-Dichloro-3-fluorobenzoic acid
Overview
Description
2,5-Dichloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to this compound, has been reported . The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation, and chlorination . The starting material was 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Chemical Reactions Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involved several chemical reactions, including nitration, selective reduction, diazotisation, and chlorination . These reactions were carried out on the starting material, 4-chloro-3,5-difluorobenzonitrile .Scientific Research Applications
Synthesis and Chemical Processes
2,5-Dichloro-3-fluorobenzoic acid plays a significant role in various chemical synthesis processes. For instance, it is used in the kilogram-scale synthesis of similar compounds like 2,4-Dichloro-5-fluorobenzoic acid through continuous-flow processes, which offer advantages like safety, environmental friendliness, and high yield (Guo, Yu, & Yu, 2018). Additionally, its derivatives have been studied for insecticidal activities, showing potential in pest control applications (Shi, Qian, Song, Zhang, & Li, 2000).
Pharmaceutical Research
In pharmaceutical research, compounds containing this compound are explored for their potential antibacterial properties. For example, certain synthesized fluorine-containing compounds have been evaluated for antibacterial activities (Holla, Bhat, & Shetty, 2003).
Environmental and Biodegradation Studies
The biodegradation of fluorobenzoates, including compounds similar to this compound, has been a subject of environmental research. Studies have explored how specific bacteria can degrade these compounds, which is crucial for understanding their environmental impact and potential bioremediation applications (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Material Science and Electrochemistry
In material science and electrochemistry, this compound and its derivatives are studied for their adsorption properties on various metal surfaces. These studies provide insights into their potential applications in electrochemical sensors and surface modifications (Ikezawa & Nagai, 2010).
Safety and Hazards
2,5-Dichloro-3-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Mechanism of Action
Target of Action
It is known that halogenated benzoic acids, such as 2,5-dichloro-3-fluorobenzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated benzoic acids can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
It’s known that halogenated benzoic acids can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
It’s known that halogenated benzoic acids can cause changes at the molecular and cellular level due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound .
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNMBUXCNVMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307215 | |
Record name | 2,5-dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501008-42-0 | |
Record name | 2,5-Dichloro-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501008-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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